2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound known for its intriguing molecular structure and significant applications across various scientific fields. Its unique arrangement of atoms makes it a subject of interest in medicinal chemistry and drug development, among other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Starting with a suitable piperidine derivative, the compound undergoes substitution reactions to introduce the imidazolylmethyl group. This is followed by thioether formation, where the cyclopentyl group is added to the sulfur atom.
Industrial Production Methods
While laboratory synthesis might involve various purification techniques like chromatography, industrial production scales up these processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Typically, reactions are conducted in large reactors, and continuous flow processes are preferred to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: : Where the thioether group can be oxidized to sulfoxides or sulfones.
Reduction: : Particularly of the imidazole ring under certain conditions.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: : This depends significantly on the leaving groups and the nucleophiles or electrophiles in play, with bases or acids often used to facilitate these reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for developing more complex molecules, particularly those with pharmacological potential.
Biology
It is studied for its interaction with biological macromolecules, often serving as a ligand in binding studies to understand protein interactions.
Medicine
Pharmacologically, the compound is explored for its potential as a therapeutic agent, influencing various biological pathways due to its unique structural characteristics.
Industry
In the industrial realm, it can be a precursor for agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is complex. It often involves binding to specific receptors or enzymes, influencing their activity. This could involve pathways such as enzyme inhibition or receptor modulation, impacting biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-1-(4-(imidazol-1-yl)methyl)piperidine
1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
2-(Cyclopentylthio)-1-piperidinyl-ethanone
Unique Features
Compared to similar compounds, 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone stands out due to the specific arrangement of its functional groups, which can significantly alter its chemical reactivity and biological activity. This uniqueness is what often makes it a focus of scientific research, as slight changes in molecular structure can lead to substantial differences in behavior and application.
Hope this gives you a thorough understanding of this compound
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C15H24N2S, with a molecular weight of approximately 284.43 g/mol. The structural composition includes a cyclopentylthio group and an imidazole moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H24N2S |
Molecular Weight | 284.43 g/mol |
CAS Number | 100720-89-6 |
LogP | 1.3858 |
PSA | 49.69 Ų |
Research indicates that this compound may act as an inhibitor of various cytochrome P450 enzymes, particularly CYP24A1, which is involved in vitamin D metabolism. Inhibitors of CYP24A1 have therapeutic potential in treating conditions such as cancer and osteoporosis by modulating calcium homeostasis and cellular proliferation.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against CYP24A1. For instance, a related study reported IC50 values ranging from 0.3 to 72 µM for various imidazole derivatives, with some derivatives showing enhanced activity compared to standard inhibitors like ketoconazole (IC50 = 0.52 µM) .
Case Study 1: Cancer Treatment
A study published in Cancer Research evaluated the effects of imidazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone inhibited cell growth in a dose-dependent manner, suggesting potential as anti-cancer agents.
Case Study 2: Osteoporosis Management
Another investigation focused on the role of CYP24A1 inhibitors in osteoporosis management. The study highlighted that inhibiting CYP24A1 could lead to increased levels of calcitriol, thereby enhancing bone density and reducing fracture risk .
Toxicity and Safety
Preliminary toxicity assessments indicate that the compound exhibits low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg, suggesting a favorable safety profile for further development . Additionally, Ames tests have shown it to be non-carcinogenic.
Drug Interaction Potential
The compound's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could affect the metabolism of co-administered medications. Understanding these interactions is crucial for clinical applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-15(2)19-20-9-12-22(19)13-16-7-10-21(11-8-16)18(23)14-24-17-5-3-4-6-17/h9,12,15-17H,3-8,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORXHRBTTYCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.